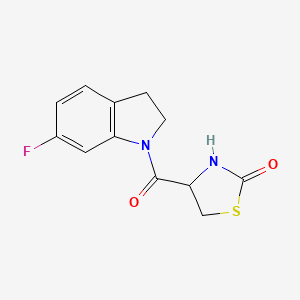![molecular formula C14H20N2 B7618740 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane](/img/structure/B7618740.png)
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3,9-diaza-bicyclo[421]nonane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, which involves the condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is often carried out under mild conditions and can be completed in a single step, making it efficient for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Applications De Recherche Scientifique
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Lacks the benzyl group but shares the bicyclic structure.
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane: Similar structure but with a different bicyclic framework.
Uniqueness
3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-benzyl-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODQLUUSCGOHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7618688.png)
![3-Cyclopropyl-5-[1-(3-fluorophenyl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7618696.png)
![(2,4-Dimethyl-1,3-oxazol-5-yl)-[3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7618699.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B7618713.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7618714.png)
![1-Pyrrolidin-1-yl-2-(1-thia-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B7618729.png)

![2-hydroxy-N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7618732.png)
![3-[2-(aminomethyl)pyrrolidin-1-yl]-N-(3-chlorophenyl)propanamide](/img/structure/B7618748.png)
![N-methyl-1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B7618756.png)


![N,N-dimethyl-3-[(1-methylpyrazol-4-yl)amino]benzamide](/img/structure/B7618769.png)
